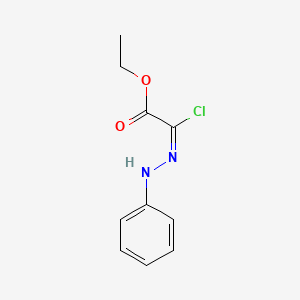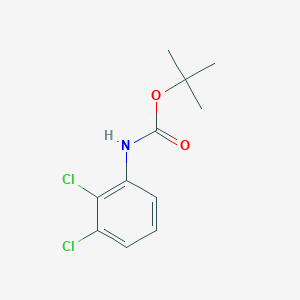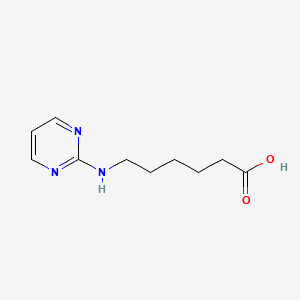![molecular formula C11H14N2 B3162170 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole CAS No. 876509-01-2](/img/structure/B3162170.png)
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Übersicht
Beschreibung
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H14N2. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that compounds belonging to different classes of carboline derivatives include many substances with marked biological activity .
Mode of Action
It is known that carbolines can interact with their targets through various mechanisms, including ionization constants . The ionization constants of a number of carbolines have been reported , which reflect the ability of a proton to attach to the pyridine nitrogen atom and the extent of deprotonation of the indole NH group in carbolines .
Biochemical Pathways
It is known that carbolines can affect various biochemical pathways .
Result of Action
It is known that carbolines can have various biological activities .
Vorbereitungsmethoden
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: It can undergo substitution reactions, particularly with halogens such as bromine.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various borane complexes . Major products formed from these reactions include chloro and bromo derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving serotonin (5-HT) receptors.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is similar to other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . it is unique in its specific structure and the types of reactions it undergoes. For example, γ-carboline is known for its high basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen . In contrast, this compound has distinct properties and applications that set it apart from these similar compounds.
Eigenschaften
IUPAC Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMRCNUQCVVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)

![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)
![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)





![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
